molecular formula C10H7NO3 B12500993 6-Hydroxyisoquinoline-5-carboxylic acid

6-Hydroxyisoquinoline-5-carboxylic acid

Cat. No.: B12500993
M. Wt: 189.17 g/mol
InChI Key: UKKILVAECYLHNP-UHFFFAOYSA-N
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Description

6-Hydroxyisoquinoline-5-carboxylic acid is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline derivatives .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline to achieve separation and purification.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyisoquinoline-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Hydroxyisoquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, some isoquinoline derivatives have been shown to inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxyisoquinoline-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

6-hydroxyisoquinoline-5-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-8-2-1-6-5-11-4-3-7(6)9(8)10(13)14/h1-5,12H,(H,13,14)

InChI Key

UKKILVAECYLHNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)C(=O)O)O

Origin of Product

United States

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